molecular formula C12H19O6PS B016672 (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate CAS No. 31618-90-3

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

Cat. No. B016672
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
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Patent
US07390791B2

Procedure details

9-(2-Hydroxyethyl)adenine (HEA) (20.0 g, 0.112 mol) was suspended in DMF (125 ml) and heated to 80° C. Magnesium isopropoxide (11.2 g, 0.0784 mol), or alternatively magnesium t-butoxide, was added to the mixture followed by diethyl p-toluenesulfonyloxymethylphosphonate (66.0 g, 0.162 mol) over one hour. The mixture was stirred at 80° C. for 7 hours. 30 ml of volatiles were removed via vacuum distillation and the reaction was recharged with 30 ml of fresh DMF. After cooling to room temperature, bromotrimethylsilane (69.6 g, 0.450 mol) was added and the mixture heated to 80° C. for 6 hours. The reaction was concentrated to yield a thick gum. The gum was dissolved into 360 ml water, extracted with 120 ml dichloromethane, adjusted to pH 3.2 with sodium hydroxide, and the resulting slurry stirred at room temperature overnight. The slurry was cooled to 4° C. for one hour. The solids were isolated by filtration, washed with water (2×), and dried in vacuo at 56° C. to yield 20 g (65.4%) of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) as a white solid. Mp:>200° C. dec. 1H NMR (D2O) δ 3.49 (t, 2H); 3.94 (t, 2H); 4.39 (t, 2H); 8.13 (s, 1H); 8.22 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
magnesium t-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
69.6 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
Quantity
360 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH:12]=[N:11][C:10]2[C:5]1=[N:6][CH:7]=[N:8][C:9]=2[NH2:13].CC(C)[O-].[Mg+2].CC(C)[O-].CC(C)([O-])C.[Mg+2].CC(C)([O-])C.C1(C)C=CC(S(O[CH2:44][P:45](=[O:52])([O:49]CC)[O:46]CC)(=O)=O)=CC=1.Br[Si](C)(C)C>CN(C=O)C.O>[P:45]([CH2:44][O:1][CH2:2][CH2:3][N:4]1[CH:12]=[N:11][C:10]2[C:5]1=[N:6][CH:7]=[N:8][C:9]=2[NH2:13])([OH:52])([OH:49])=[O:46] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OCCN1C2=NC=NC(=C2N=C1)N
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
CC([O-])C.[Mg+2].CC([O-])C
Name
magnesium t-butoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Mg+2].CC(C)([O-])C
Step Three
Name
Quantity
66 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C
Step Four
Name
Quantity
69.6 g
Type
reactant
Smiles
Br[Si](C)(C)C
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
360 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30 ml of volatiles were removed via vacuum distillation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 80° C. for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a thick gum
EXTRACTION
Type
EXTRACTION
Details
extracted with 120 ml dichloromethane
STIRRING
Type
STIRRING
Details
the resulting slurry stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 4° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
WASH
Type
WASH
Details
washed with water (2×)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 56° C.

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
P(=O)(O)(O)COCCN1C2=NC=NC(=C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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